Bienvenue dans la boutique en ligne BenchChem!

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Physicochemical profiling Medicinal chemistry ADME prediction

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS 7465-66-9), also catalogued as 5-cyano-1-methyluracil or N¹-methyl-5-cyanouracil (NSC 36158), is a bicyclic uracil derivative bearing an electron-withdrawing nitrile at C5 and a methyl substituent at N1. With a molecular formula of C₆H₅N₃O₂ and a molecular weight of 151.12 g·mol⁻¹, the compound possesses one hydrogen bond donor (N3–H), three hydrogen bond acceptors, and a computed XLogP3 of −0.9.

Molecular Formula C6H5N3O2
Molecular Weight 151.12 g/mol
CAS No. 7465-66-9
Cat. No. B1296900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
CAS7465-66-9
Molecular FormulaC6H5N3O2
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESCN1C=C(C(=O)NC1=O)C#N
InChIInChI=1S/C6H5N3O2/c1-9-3-4(2-7)5(10)8-6(9)11/h3H,1H3,(H,8,10,11)
InChIKeyYTJSNMJWGAJURT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS 7465-66-9): Overview for Procurement and Research Selection


1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS 7465-66-9), also catalogued as 5-cyano-1-methyluracil or N¹-methyl-5-cyanouracil (NSC 36158), is a bicyclic uracil derivative bearing an electron-withdrawing nitrile at C5 and a methyl substituent at N1 [1]. With a molecular formula of C₆H₅N₃O₂ and a molecular weight of 151.12 g·mol⁻¹, the compound possesses one hydrogen bond donor (N3–H), three hydrogen bond acceptors, and a computed XLogP3 of −0.9 [1]. The experimentally determined melting point is 267–270 °C, with a predicted density of 1.43 g·cm⁻³ and a predicted pKa of 7.48 . This substitution pattern distinguishes it from the des-methyl analog 5-cyanouracil (CAS 4425-56-3) and from 1-methyluracil (CAS 615-77-0), which lacks the C5-nitrile, establishing a unique reactivity and physicochemical profile relevant to medicinal chemistry building block selection.

Why 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Cannot Be Substituted with Generic Uracil Analogs


The N1-methyl, C5-cyano substitution pattern of CAS 7465-66-9 is not interchangeable with other uracil derivatives because the methyl group eliminates one hydrogen bond donor (HBD) site relative to 5-cyanouracil (2 HBD → 1 HBD), altering target engagement, solubility, and crystal packing [1]. Simultaneously, the C5-cyano group provides a versatile synthetic handle for chemoselective hydrolysis to carboxamide or carboxylic acid, or for annulation to fused pyrido- and pyrimidopyrimidine scaffolds—reactivity absent in 1-methyluracil [2][3]. The combination of reduced HBD count (affecting logP, permeability, and enzyme binding) and the nitrile's electron-withdrawing character (modulating ring electronics and reactivity at C6) means that substituting either 5-cyanouracil or 1-methyluracil would produce a compound with measurably different physicochemical properties and divergent downstream synthetic utility. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence for 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Against Closest Analogs


Hydrogen Bond Donor Count Reduction vs. 5-Cyanouracil Alters Drug-Likeness and Target Binding Profile

CAS 7465-66-9 possesses one hydrogen bond donor (N3–H) compared with two hydrogen bond donors (N1–H and N3–H) for 5-cyanouracil (CAS 4425-56-3), as computed from their respective 2D structures [1]. The N1-methylation simultaneously shifts the computed lipophilicity from LogP −1.07 (5-cyanouracil) to XLogP3 −0.9 (target compound), a ΔLogP of approximately +0.17 units [1][2]. The reduced HBD count is expected to improve passive membrane permeability while the nitrile group retains hydrogen bond acceptor capacity, creating a differentiated ADME profile relevant for fragment-based drug design.

Physicochemical profiling Medicinal chemistry ADME prediction

Three Distinct Hydrolysis Pathways Enable Divergent Downstream Chemistry from a Single Intermediate

Senda et al. (1972) demonstrated that 1-substituted 5-cyanouracils—including the 1-methyl derivative—undergo three condition-dependent transformations at the C5-cyano group: (i) warming with concentrated H₂SO₄ yields the corresponding 5-carboxamide; (ii) refluxing the carboxamide with concentrated HCl in acetic acid produces the 5-carboxylic acid; and (iii) refluxing with concentrated HBr removes the cyano group entirely to give the 1-substituted uracil [1]. The 1-methyl substituent was explicitly studied among phenyl, cyclohexyl, and methyl variants. In contrast, 1-methyluracil (CAS 615-77-0), which lacks the C5-cyano group, cannot access these transformations; 5-cyanouracil (CAS 4425-56-3) can undergo similar hydrolysis but retains a second HBD (N1–H) that may compete in subsequent N-alkylation or glycosylation steps.

Synthetic chemistry Building block utility Functional group interconversion

Dihydropyrimidine Dehydrogenase (DPD) Interaction: 5-Cyanouracil Scaffold Blockade of Pyrimidine Catabolism

Dorsett et al. (1969) demonstrated that 5-cyanouracil (the des-methyl scaffold of CAS 7465-66-9) is reduced vigorously by dihydropyrimidine dehydrogenase (DPD) from hamster liver but only weakly by the rat enzyme, exhibiting a marked species difference not observed with other 5-substituted pyrimidine analogs [1]. Critically, when 5-cyanouracil and uracil were co-incubated with rat DPD, 5-cyanouracil blocked the reduction of uracil almost completely, establishing it as a potent competitive inhibitor of the rate-limiting enzyme in pyrimidine catabolism [1]. The target compound (CAS 7465-66-9) bears an N1-methyl group that eliminates one H-bond donor and alters the steric environment at the enzyme's pyrimidine binding site; this differentiates it from 5-cyanouracil by potentially shifting the Ki, species selectivity, or mechanism from competitive to non-competitive inhibition. No published Ki or IC₅₀ values specific to CAS 7465-66-9 were identified in the retrieved literature.

Enzyme inhibition DPD Pyrimidine catabolism 5-Fluorouracil modulation

Pyrimidine-5-Carbonitrile Scaffold as a Precursor for Dual EGFR/COX-2 and Antitubercular Agents

Pyrimidine-5-carbonitrile derivatives—for which CAS 7465-66-9 serves as the simplest N1-methyl building block—have demonstrated potent dual EGFRWT/COX-2 inhibitory activity. Reda et al. (2023) reported compounds 4e and 4f with IC₅₀ values of 1.66 and 1.83 μM against Colo 205 colon cancer cells, coupled with caspase-3 activation (10- and 8-fold vs. control) and a favorable safety profile on normal colon epithelial cells [1]. In the antitubercular space, Sahoo et al. (2012) designed 1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives as bioisosteres of isoniazid; microwave-assisted synthesis achieved high yields in under 10 minutes versus conventional multi-hour protocols, and selected compounds displayed antimycobacterial activity comparable to isoniazid and rifampicin against drug-sensitive M. tuberculosis H37Rv [2]. Separately, fluoro-rich pyrimidine-5-carbonitrile 6f showed MIC, IC₅₀ (53 μM), and IC₉₀ (62 μM) against Mtb H37Rv, with time-dependent bactericidal activity exceeding metronidazole under low-oxygen conditions [3]. While these data are from elaborated derivatives rather than CAS 7465-66-9 itself, the parent scaffold is the essential synthetic entry point for all three chemotypes.

Anticancer agents EGFR inhibitors COX-2 inhibitors Antitubercular agents

Melting Point and Thermal Stability Differentiate CAS 7465-66-9 from Both 5-Cyanouracil and 1-Methyluracil

The experimentally measured melting point of CAS 7465-66-9 is 267–270 °C . This falls between 1-methyluracil (CAS 615-77-0; mp 236–238 °C) [1] and 5-cyanouracil (CAS 4425-56-3; mp 278–280 °C or >300 °C with decomposition) . The intermediate melting point reflects the combined influence of the C5-cyano group (which raises the melting point via enhanced dipole-dipole interactions and crystal packing) and N1-methylation (which reduces H-bond donor count and partially offsets this elevation). The predicted density of 1.43 g·cm⁻³ for CAS 7465-66-9 is substantially lower than the 1.7 g·cm⁻³ predicted for 5-cyanouracil [2], suggesting different crystal packing motifs with implications for solubility and mechanical processing.

Solid-state properties Formulation Crystallinity Quality control

N1-Methyl Cap Directs Annulation Chemistry to the C6 Position for Fused Heterocycle Synthesis

Pedgaonkar et al. (2014) established that 1,3-disubstituted-5-cyanouracils react with nucleophiles under mild conditions to afford pyrido[2,3-d]pyrimidine and pyrimido[4,5-d]pyrimidine scaffolds—privileged cores in kinase inhibitor design [1]. The N1-methyl group in CAS 7465-66-9 blocks one potential reaction site, directing annulation regioselectively to the C6 position. This contrasts with 5-cyanouracil (CAS 4425-56-3), where the unprotected N1–H can participate in competing tautomerization or N-alkylation pathways, potentially yielding regioisomeric mixtures. Senda et al. (1972) further showed that 1-substituted 5-cyanouracils (including 1-methyl) can be selectively methylated at N3 to give 1,3-disubstituted derivatives used as substrates for annulation [2]. The 5-cyano group functions as an essential electron-deficient alkene equivalent in these cyclocondensation reactions—a reactivity feature absent in 1-methyluracil.

Heterocyclic synthesis Annulation Pyridopyrimidine Fused ring systems

High-Value Application Scenarios for 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in Research and Industrial Procurement


Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 151.12 Da, a single hydrogen bond donor, three HBA, and XLogP3 of −0.9, CAS 7465-66-9 satisfies the Rule of Three criteria for fragment screening libraries [1]. Its reduced HBD count versus 5-cyanouracil minimizes promiscuous hydrogen bonding, making it a cleaner fragment hit with potentially fewer false positives. The C5-nitrile provides a synthetic vector for hit elaboration to carboxamide, carboxylic acid, or fused heterocyclic lead compounds, as demonstrated by the three-pathway hydrolysis chemistry of Senda et al. [2] and the annulation protocols of Pedgaonkar et al. [3].

EGFR/COX-2 Dual Inhibitor Lead Optimization Programs

The pyrimidine-5-carbonitrile scaffold has validated activity as a dual EGFRWT/COX-2 inhibitor chemotype, with lead compounds 4e and 4f achieving Colo 205 IC₅₀ values of 1.66 and 1.83 μM, respectively [4]. CAS 7465-66-9 serves as the foundational building block for synthesizing and expanding this series. Its N1-methyl group is retained in the active leads, contributing to the pharmacophore's shape complementarity with the EGFR ATP-binding pocket. Procurement of this intermediate enables SAR exploration at C6, N3, and via C5-nitrile derivatization without the complicating factor of an unprotected N1–H.

Antitubercular Drug Discovery Targeting InhA (Enoyl-ACP Reductase)

Tetrahydropyrimidine-5-carbonitrile derivatives were designed as bioisosteres of isoniazid and demonstrated antimycobacterial activity comparable to first-line drugs isoniazid and rifampicin against drug-sensitive and drug-resistant M. tuberculosis strains [5]. Molecular docking confirmed binding to the InhA enzyme active site with energetically favorable poses and key hydrogen bond interactions with Tyr158 [5]. Microwave-assisted protocols deliver these derivatives in under 10 minutes with high yields [5]. CAS 7465-66-9 provides the 5-carbonitrile uracil core from which focused antitubercular libraries can be rapidly constructed.

Chemical Biology Probe Development for DPD Enzyme Studies

The 5-cyanouracil scaffold is a known ligand of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme of pyrimidine catabolism and a critical determinant of 5-fluorouracil pharmacokinetics [6]. CAS 7465-66-9, with its N1-methyl group, offers a structurally distinct probe for dissecting the H-bonding requirements of the DPD pyrimidine binding site. Its differentiated HBD profile (1 vs. 2 for 5-cyanouracil) may reveal stereoelectronic determinants of species-specific DPD inhibition, informing the design of DPD inhibitors with improved selectivity profiles for combination chemotherapy regimens.

Quote Request

Request a Quote for 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.